Cas no 944896-48-4 (3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid)
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid
- 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylicacid
- AKOS006303867
- DTXSID20717047
- 944896-48-4
- DB-338983
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- Inchi: 1S/C4HF3N2O3/c5-4(6,7)3-8-1(2(10)11)12-9-3/h(H,10,11)
- InChI Key: FCCKWAQWPSXDOO-UHFFFAOYSA-N
- SMILES: FC(C1=NOC(C(=O)O)=N1)(F)F
Computed Properties
- Exact Mass: 181.99392638g/mol
- Monoisotopic Mass: 181.99392638g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 76.2Ų
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194885-500mg |
3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid |
944896-48-4 | 95% | 500mg |
$*** | 2023-05-29 | |
| Chemenu | CM194885-1g |
3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid |
944896-48-4 | 95% | 1g |
$613 | 2024-07-19 | |
| Alichem | A449039249-1g |
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid |
944896-48-4 | 95% | 1g |
$1350.00 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9217-500MG |
3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid |
944896-48-4 | 95% | 500MG |
¥ 2,587.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9217-1G |
3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid |
944896-48-4 | 95% | 1g |
¥ 3,234.00 | 2023-04-12 | |
| Ambeed | A138292-1g |
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid |
944896-48-4 | 95% | 1g |
$733.0 | 2025-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9217-100mg |
3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid |
944896-48-4 | 95% | 100mg |
¥1267.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9217-250mg |
3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid |
944896-48-4 | 95% | 250mg |
¥1692.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9217-500mg |
3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid |
944896-48-4 | 95% | 500mg |
¥2822.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9217-1g |
3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid |
944896-48-4 | 95% | 1g |
¥3528.0 | 2024-04-16 |
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid Suppliers
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid
Professional Introduction to 3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic Acid (CAS No. 944896-48-4)
3-(Trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS No. 944896-48-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound belongs to the class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential applications in drug development.
The presence of a trifluoromethyl group in the molecular structure of this compound imparts exceptional stability and reactivity, making it a valuable intermediate in synthetic chemistry. The trifluoromethyl group is particularly noteworthy because it can influence the electronic properties of adjacent functional groups, thereby modulating the overall biological activity of the molecule. This characteristic has made 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid a subject of intense interest in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on the development of new heterocyclic compounds with potential pharmaceutical applications. Among these, 1,2,4-oxadiazoles have emerged as a prominent class of molecules due to their broad spectrum of biological activities. The carboxylic acid functionality at the 5-position of the oxadiazole ring further enhances its utility as a building block for more complex pharmacophores. This combination of structural features makes 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid an attractive candidate for further exploration in medicinal chemistry.
The trifluoromethyl-substituted oxadiazole derivatives have shown promise in various pharmacological contexts. For instance, studies have demonstrated that compounds containing this moiety exhibit potent antimicrobial and anti-inflammatory properties. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity to biological targets, thereby improving the efficacy of potential drug candidates. Additionally, the stability provided by this group under various metabolic conditions makes it an ideal component for designing long-acting pharmaceuticals.
The carboxylic acid derivative also plays a crucial role in the synthesis of more complex molecules. It can be readily transformed into esters, amides, and other functional groups through standard organic transformations, allowing for the creation of diverse libraries of compounds for high-throughput screening. This flexibility has made 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid a valuable tool in drug discovery pipelines.
In addition to its pharmaceutical applications, this compound has shown potential in agrochemical research. The unique combination of structural features makes it a suitable candidate for developing novel pesticides and herbicides. The ability to modulate biological activity through structural modifications offers a pathway to create environmentally friendly and highly effective agrochemicals.
The synthesis of 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid involves multi-step organic reactions that highlight the compound's synthetic utility. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound. These improvements have not only reduced costs but also enhanced the availability of this valuable intermediate for research purposes.
The growing body of literature on 1,2,4-oxadiazole derivatives underscores their importance in modern chemistry. Researchers have been exploring various derivatives to uncover new biological activities and optimize pharmacokinetic properties. The incorporation of electron-withdrawing groups like the trifluoromethyl moiety has been particularly effective in enhancing drug-like characteristics.
The future prospects for 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylic acid are promising as ongoing research continues to uncover new applications and refine synthetic strategies. The compound's versatility as an intermediate and its potential as a lead molecule make it a cornerstone in the development of next-generation pharmaceuticals and agrochemicals.
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